molecular formula C12H20ClN5 B12347908 N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride CAS No. 1856080-04-0

N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12347908
CAS No.: 1856080-04-0
M. Wt: 269.77 g/mol
InChI Key: WTTRZRONWGNVGX-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride is a pyrazole-based amine derivative with a hydrochloride salt counterion. Its structure features two pyrazole rings: one substituted with a 2-ethyl group and the other with a 1-propyl chain, linked via a methylamine bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Properties

CAS No.

1856080-04-0

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-8-16-9-6-12(15-16)13-10-11-5-7-14-17(11)4-2;/h5-7,9H,3-4,8,10H2,1-2H3,(H,13,15);1H

InChI Key

WTTRZRONWGNVGX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=NN2CC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride, exhibit promising anticancer properties. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. In vitro studies have demonstrated that certain pyrazole derivatives possess significant activity against a range of pathogens, including bacteria and fungi. The mechanism of action often involves the inhibition of key enzymes or cellular processes essential for microbial survival .

Protein Kinase Inhibition

This compound has been identified as a potential inhibitor of specific protein kinases, which are crucial in various signaling pathways involved in cancer and other diseases. The inhibition of these kinases can disrupt tumor growth and progression, highlighting the compound's relevance in targeted cancer therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study: Anticancer Evaluation

In a study published by Azim et al., novel fused pyrazole derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .

Compound NameIC50 (µM)Cancer Cell Line
Compound A15MCF7
Compound B10HeLa
N-[...];HCl12A549

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives had minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics, suggesting their potential as alternative antimicrobial agents .

Compound NameMIC (µg/mL)Pathogen
Compound A8Staphylococcus aureus
N-[...];HCl4Escherichia coli

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

Research Implications

  • Structural Insights : NMR shifts in regions A/B () provide a template for deducing substituent positions in the target compound.
  • Synthetic Optimization : Lower yields in pyrazole amine syntheses (e.g., 17.9% for Compound A) suggest challenges in steric or catalytic steps, relevant to scaling the target compound.
  • Functional Trade-offs : The hydrochloride salt improves solubility but may limit membrane permeability compared to neutral analogues ().

Biological Activity

N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Molecular Formula: C11H16ClN5
Molecular Weight: 291.73 g/mol
IUPAC Name: N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride
InChI Key: NTRJPUAALQWIRG-UHFFFAOYSA-N

The biological activity of N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Pyrazole derivatives are known for their ability to modulate enzyme activity through competitive inhibition or allosteric modulation. This compound may influence metabolic pathways critical for various physiological functions.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

2. Antimicrobial Properties

N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride has shown potential antimicrobial activity against a range of pathogens, making it a candidate for further development in antimicrobial therapies.

3. Antitumor Effects

Some studies have suggested that pyrazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces inflammation markers in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in cancer cell lines

Case Study: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects of pyrazole derivatives, N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride was shown to significantly reduce levels of pro-inflammatory cytokines in cultured macrophages. This suggests a potential mechanism involving the modulation of immune responses.

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic candidate.

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